molecular formula C5H11O4P B104374 Dimethyl (2-oxopropyl)phosphonate CAS No. 4202-14-6

Dimethyl (2-oxopropyl)phosphonate

Cat. No.: B104374
CAS No.: 4202-14-6
M. Wt: 166.11 g/mol
InChI Key: UOWIYNWMROWVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2-oxopropyl)phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C5H11O4P and its molecular weight is 166.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Reaction Dynamics

  • Dimethyl (2-oxopropyl)phosphonate is utilized in chemical synthesis, particularly in the formation of glyco-1-ynitols derivatives. This process involves the reaction of aldose derivatives with dimethyl (diazomethyl)phosphonate, generated in situ, leading to these derivatives in a one-step synthesis that tolerates free hydroxyl groups (Thiery, Fréchou, & Demailly, 2000).
  • Another application is in the concise synthesis of dimethyl (diazomethyl)phosphonate, a reagent for the homologation of aldehydes to alkynes, described as a one-pot process. This simplifies previously more elaborate syntheses and extends to a single-step process by adding the aldehyde directly to the reaction mixture (Maehr, Uskoković, & Schaffner, 2008).

2. Organic and Medicinal Chemistry

  • In organic chemistry, dimethyl 2-oxopropylphosphonate reacts with electron-rich arenes such as phenol and anisole, in the presence of trifluoromethanesulfonic acid, to afford β,β-diarylphosphonates. This is significant for the development of specific organic compounds (Plażuk & Zakrzewski, 2005).
  • It is also involved in the synthesis of 3-Phosphonopyrrole and 3a-Phosphonopyrrolo[2,3-b]pyrrole derivatives, indicating its role in creating novel organic structures with potential biological activity (Attanasi, Filippone, Giovagnoli, & Mei, 1994).

3. Biochemical Research and Pharmacology

  • The compound has been studied for its role in reproductive toxicity, particularly in male fertility, as seen in a study where its administration to male Fischer 344 rats led to a dose-related decrease in sperm count and motility (Dunnick, Gupta, Harris, & Lamb, 1984).
  • In the pharmaceutical field, a study discussed the pharmacokinetics of a novel phosphonate-containing thyroid hormone receptor agonist, indicating the medical research applications of phosphonate compounds (Fujitaki et al., 2008).

4. Agricultural Chemistry

  • Phosphonates, including compounds like dimethyl 2-oxopropylphosphonate, have been studied for their fungicidal activity against pathogenic fungi, indicating their potential use in agricultural chemistry (Roy & Taneja, 1989).

Safety and Hazards

Dimethyl (2-oxopropyl)phosphonate is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this chemical .

Mechanism of Action

Target of Action

Dimethyl (2-oxopropyl)phosphonate, also known as Dimethyl acetonylphosphonate , is an organic phosphorus compound. It is a reagent used in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions. For example, it is used together with tosyl azide in a one-pot alkynylation of aldehydes .

Mode of Action

The compound interacts with its targets through chemical reactions. In the case of alkynylation of aldehydes, this compound reacts with tosyl azide to form a new compound . The exact mode of action can vary depending on the specific reaction it is involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it is used in. As a reagent, it plays a crucial role in the synthesis of various compounds. For instance, it is involved in the alkynylation of aldehydes . The downstream effects of these reactions can lead to the formation of new compounds with potential applications in various fields such as agriculture, medicine, and industry .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. For example, in the alkynylation of aldehydes, it helps in the formation of a new compound . The exact molecular and cellular effects depend on the specific compounds being synthesized and their subsequent applications.

Properties

IUPAC Name

1-dimethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIYNWMROWVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194846
Record name Dimethyl (2-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl (2-oxopropyl)phosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20611
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.07 [mmHg]
Record name Dimethyl (2-oxopropyl)phosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20611
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4202-14-6
Record name Dimethyl P-(2-oxopropyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4202-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (2-oxopropyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl (2-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (2-oxopropyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2-liter eggplant type flask was charged with 179.2 g (1.081 mol) of potassium iodide, 300 ml of acetone and 250 ml of acetonitrile, to which 100 g (1.081 mol) of chloroacetone were added, thereby forming a white suspension. Further, 134 g (1,081 tool) of trimethylphosphite were added to stir the resulting mixture for 6 hours at 20° C. and for 4 hours at 50° C. After the thus-obtained solution was filtered through Celite, the solvent was distilled off to obtain a product in the form of a brown oil. This oily product was subjected to fractional distillation under reduced pressure (at 81-85° C. and 0.02 mmHg) to obtain 127.5 g (yield: 71%) of dimethyl 2-oxopropylphosphonate. The result of analysis of this compound by 1H-NMP is described below.
Quantity
179.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (2-oxopropyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (2-oxopropyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Dimethyl (2-oxopropyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Dimethyl (2-oxopropyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Dimethyl (2-oxopropyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Dimethyl (2-oxopropyl)phosphonate
Customer
Q & A

Q1: What is the primary application of Dimethyl (2-oxopropyl)phosphonate in organic synthesis?

A1: this compound serves as a crucial precursor in synthesizing Dimethyl (diazomethyl)phosphonate [, ]. This reagent facilitates the homologation of aldehydes, effectively converting them into alkynes [, ]. This reaction is particularly valuable due to its adaptability to various solvents and reaction conditions, including nonprotic solvents with mild bases [].

Q2: Can you elaborate on the synthetic advantages of using this compound for alkyne synthesis?

A2: Previous methods for synthesizing Dimethyl (diazomethyl)phosphonate, the key reagent derived from this compound, were complex and multi-step []. The research highlights a simplified, one-pot synthesis of Dimethyl (diazomethyl)phosphonate directly from this compound []. This optimized process involves azide transfer, diazotransfer, and methanolysis, culminating in a straightforward extraction of the desired reagent []. Furthermore, the aldehyde intended for conversion to alkyne can be introduced directly into the reaction mixture, streamlining the homologation into a single-step process [].

Q3: Aside from alkyne synthesis, what other applications have been explored for this compound derivatives?

A3: Research has investigated the use of this compound derivatives, specifically β-keto phosphonates, in reactions with Furukawa-modified Simmons-Smith zinc carbenoids []. This interaction allows for the chain extension of these phosphonate derivatives []. The studies delved into the mechanism of this chain extension reaction using nuclear magnetic resonance to identify key reaction intermediates []. This approach has shown promise in synthesizing complex molecules, including polycyclopropanes, showcasing the versatility of this compound derivatives in organic synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.